1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8
Description
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 (BDHQ-d8) is a deuterated analog of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (BDHQ), a dimeric compound formed during the synthesis of pharmaceutical intermediates like 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (7-BBQ) . BDHQ-d8 replaces eight hydrogen atoms with deuterium, enhancing its utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies due to improved spectral resolution and isotopic tracing capabilities .
Properties
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/i1D2,2D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKRRWQLHXDEN-MMBGVTJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])OC3=CC4=C(CCC(=O)N4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747140 | |
| Record name | 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-01-6 | |
| Record name | 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 7-Hydroxy-3,4-Dihydro-2(1H)-Quinolinone
This intermediate is prepared through:
-
Friedel-Crafts Alkylation : Resorcinol reacts with 3-chloropropionyl chloride under alkaline conditions to form (3-hydroxyphenyl)-3-chloropropionate. Intramolecular cyclization via anhydrous AlCl₃ catalysis yields 7-hydroxy-chroman-2-one.
-
Aminolysis : Treatment with ammonia gas in an alcoholic solvent converts the lactone to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Step 2: Alkylation with 1,4-Dibromobutane
The quinolinone undergoes alkylation using 1,4-dibromobutane in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. This step often produces dimeric impurities (e.g., bis-quinolinone butane ), necessitating careful optimization of stoichiometry and temperature.
Deuteration Strategies for 1,4-Bis[3,4-Dihydro-2(1H)-Quinolinon-7-Oxy]Butane-d8
Deuteration is achieved by replacing the butane linker with 1,4-dibromobutane-d8 during alkylation. Key methods include:
Catalytic Transfer Deuteration
-
Copper-Catalyzed Reactions : Deuterium is introduced via Cu-H/D intermediates. For example, Cu(I) catalysts with deuterated alcohols (e.g., i-PrOD) enable H/D exchange at the benzylic position.
-
Deuterated Alkyl Halides : 1,4-Dibromobutane-d8 is synthesized by brominating butane-d10 with Br₂ under UV light, followed by purification via fractional distillation.
Phase-Transfer Catalyzed Alkylation
To minimize dimerization and improve yield:
-
Conditions : Aqueous NaOH, tetrabutylammonium bromide (TBAB), and 1,4-dibromobutane-d8 in toluene at 60–80°C.
Optimization and Challenges
Isotopic Purity Considerations
Industrial-Scale Production
-
Continuous Flow Reactors : Enhance mixing and heat transfer, reducing byproducts.
-
Cost Efficiency : Deuterated reagents (e.g., 1,4-dibromobutane-d8 at ~$2,000/g) drive the need for solvent recycling and catalyst recovery.
Analytical Validation
| Parameter | Method | Specification |
|---|---|---|
| Deuteration Efficiency | NMR (¹H, ²H) | ≥98% at butane positions |
| Purity | HPLC (C18, UV 254 nm) | ≥99.5% |
| Isotopomer Profile | High-Resolution MS | D₈: ≥95%; D₇: ≤3% |
Comparative Data: Deuteration Methods
| Method | Yield (%) | D Incorporation (%) | Key Advantage |
|---|---|---|---|
| Phase-Transfer Alkylation | 85 | 98 | Low dimer formation |
| Copper Catalysis | 75 | 95 | Broad substrate tolerance |
| Grignard Reagent | 60 | 90 | Compatibility with ketones |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinone moieties to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Employed in studies involving isotopic labeling to track metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 involves its interaction with various molecular targets. The compound’s quinolinone moieties can interact with enzymes and receptors, influencing biochemical pathways. The deuterium atoms in the compound provide insights into reaction mechanisms by altering reaction rates and pathways due to the kinetic isotope effect .
Comparison with Similar Compounds
Chemical Properties
- Molecular Formula : C${22}$H${16}$D$8$N$2$O$_4$ (estimated molecular weight ~388.44 g/mol) .
- Structure: Two 3,4-dihydro-2(1H)-quinolinone moieties linked via a butane-d8 chain, with deuterium substitution likely at the butyl chain .
Applications BDHQ-d8 is primarily used as a high-purity reference standard in NMR studies and drug metabolism research . Its non-deuterated counterpart, BDHQ, is a known impurity in aripiprazole synthesis and is monitored during pharmaceutical quality control .
Comparison with Similar Compounds
Structural and Functional Analogues
BDHQ (Non-Deuterated Form)
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (7-BBQ)
Natural 3,4-Dihydro-2(1H)-quinolinones
Physicochemical Properties
Research Findings
- Synthetic Efficiency : The use of phase-transfer catalysts (e.g., Aliquat® 336) reduces BDHQ formation to 5% in 7-BBQ synthesis, compared to 12% without optimization .
- Deuterium Effects : BDHQ-d8’s kinetic isotope effect may slow metabolic breakdown, enhancing its utility in pharmacokinetic studies .
- Toxicity Profile : Unlike cytotoxic dihydropyridones , BDHQ and its deuterated form exhibit low toxicity, aligning with their use in pharmaceuticals .
Biological Activity
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 (CAS Number: 882880-12-8) is a chemical compound of interest primarily due to its structural similarity to biologically active quinoline derivatives. This compound has been identified as an impurity in the synthesis of Aripiprazole, an antipsychotic medication. Understanding its biological activity is crucial for evaluating its potential therapeutic effects and safety profiles.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.44 g/mol
- Structural Characteristics : The compound features a butane backbone with two 3,4-dihydroquinolinone moieties linked via ether bonds. This structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds related to 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane exhibit a variety of biological activities, particularly in cancer research. The following sections summarize key findings regarding its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For example, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines:
Case Studies
- MDA-MB-231 and PC-3 Cell Lines :
- GI50 Values :
Table 1: Anticancer Activity Summary
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 6Br-CaQ | MDA-MB-231 | 10 | <47 |
| 3a | PC-3 | 15 | 56 |
| 3b | PC-3 | 15 | 48 |
| 4g | MDA-MB-231 | 25 | ~30 |
The mechanism by which these compounds exert their anticancer effects appears to involve the downregulation of heat shock protein (Hsp90) client proteins such as HER2 and Raf-1. This leads to increased apoptosis in cancer cells. The degradation of Hsp90-dependent client proteins is indicative of effective Hsp90 blockade, which is a promising target in cancer therapy .
Additional Biological Activities
While the focus has been on anticancer properties, other biological activities related to quinoline derivatives include:
- Antimicrobial Effects : Some studies suggest that similar compounds may exhibit antimicrobial properties against various pathogens.
- Neuroprotective Effects : Given their structural similarity to known neuroprotective agents, further research could explore their potential in neurodegenerative diseases.
Q & A
Q. What established synthetic routes are available for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8?
The non-deuterated analog is synthesized via nucleophilic substitution between 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1,4-dibromobutane in propanol with potassium carbonate under reflux (6–7 hours) . For deuteration, replace 1,4-dibromobutane with its deuterated counterpart (e.g., 1,4-dibromobutane-d8) and optimize reaction conditions (e.g., solvent, temperature) to ensure isotopic incorporation. Post-synthesis purification via washing with aqueous NaOH (5% w/v) removes unreacted starting materials and byproducts .
Q. What analytical techniques are recommended for characterizing purity and deuterium incorporation?
- HPLC : Monitor purity and quantify byproducts (e.g., bis-quinolinone impurity) using area normalization .
- NMR Spectroscopy : Confirm deuterium substitution via the absence of proton signals at specific positions (e.g., butane chain).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., M+8 for full deuteration) and isotopic distribution.
- Elemental Analysis : Validate deuterium content quantitatively.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Solubility: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in alcohols (e.g., propanol, ethanol) based on synthesis protocols . Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to assess hydrolytic or oxidative degradation. Store under inert atmosphere at –20°C for long-term stability.
Q. What biological activities are reported for related quinolinone derivatives?
Quinolinones exhibit antibacterial, antiviral, and anticancer properties due to their structural motifs (e.g., hydrogen-bonding carbonyl groups, aromatic rings). Specific derivatives inhibit enzymes like topoisomerases or interact with DNA gyrase . While direct data on the deuterated compound is limited, its non-deuterated analog may share similar activity profiles .
Advanced Research Questions
Q. How can researchers minimize the formation of 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane during deuteration?
- Stoichiometric Control : Use excess 1,4-dibromobutane-d8 (≥3 equivalents) to favor mono-substitution .
- Temperature Modulation : Lower reaction temperatures (e.g., 60–80°C) may reduce dimerization.
- Purification : Employ column chromatography or fractional crystallization to isolate the target compound from bis-byproducts.
Q. What strategies resolve contradictory data on receptor binding affinity in biological assays?
- Orthogonal Assays : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization to validate binding constants.
- Structural Analysis : Use X-ray crystallography or cryo-EM to visualize ligand-receptor interactions and identify binding site discrepancies .
- Deuterium Effects : Compare deuterated vs. non-deuterated compounds to assess isotopic impacts on binding kinetics .
Q. What computational methods are suitable for modeling interactions with biological targets?
- Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on the quinolinone core and deuterated butane chain.
- Molecular Dynamics (MD) Simulations : Simulate deuterium’s effects on compound flexibility and binding stability over 100+ ns trajectories.
- QM/MM Calculations : Study electronic interactions at the active site, emphasizing isotopic substitution’s impact on binding energy .
Q. How can isotopic effects of deuterium substitution on pharmacokinetics be systematically studied?
- Comparative PK Studies : Administer deuterated and non-deuterated compounds in parallel in vivo models, monitoring plasma/tissue levels via LC-MS/MS.
- Metabolic Profiling : Use hepatocyte incubations or microsomal assays to identify deuterium-induced changes in metabolite formation rates .
- Isotope Tracing : Track deuterium retention in excreted metabolites to assess metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
